molecular formula C19H20N4O4 B2495894 3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol CAS No. 905780-96-3

3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol

Cat. No.: B2495894
CAS No.: 905780-96-3
M. Wt: 368.393
InChI Key: JESIOQKQXBIZPJ-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol is a complex organic compound that features a triazine ring substituted with dimethoxyphenyl and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol typically involves the reaction of 3,4-dimethoxyaniline with 4-methoxybenzyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with cyanuric chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine
  • (3,4-Dimethoxyphenyl)acetone

Uniqueness

3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of dimethoxyphenyl and methoxybenzyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(3,4-dimethoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-25-14-7-4-12(5-8-14)10-15-18(24)21-19(23-22-15)20-13-6-9-16(26-2)17(11-13)27-3/h4-9,11H,10H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESIOQKQXBIZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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